molecular formula C12H19N3O2S B1405092 Tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate CAS No. 1440954-94-8

Tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate

Cat. No.: B1405092
CAS No.: 1440954-94-8
M. Wt: 269.37 g/mol
InChI Key: CIEFBAXZZCPNLH-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate: is a chemical compound with the molecular formula C12H19N3O2S and a molecular weight of 269.37 g/mol . This compound is characterized by its pale-yellow to yellow-brown solid form . It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial methods aim to maximize efficiency and minimize waste while ensuring the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products with different functional groups .

Scientific Research Applications

Tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate include other thiazolo[5,4-d]azepine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups and properties .

Uniqueness

The uniqueness of this compound lies in its specific tert-butyl ester group and amino substituent, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research applications and differentiate it from other similar compounds .

Biological Activity

Tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate (CAS No. 1440954-94-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H19N3O2S
  • Molecular Weight : 269.36 g/mol
  • CAS Number : 1440954-94-8

This compound is characterized by a thiazolo[5,4-d]azepine core structure, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The compound may modulate enzyme activities or receptor functions through binding interactions. Specific studies have indicated that it can influence pathways associated with cell proliferation and apoptosis.

Biological Activities

  • Anticancer Activity
    • Several studies have investigated the anticancer properties of this compound. For instance, it has been reported to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. The compound demonstrated a significant reduction in cell viability at specific concentrations (e.g., 250 and 300 µg/mL), indicating its potential as a therapeutic agent against tumors .
  • Enzyme Inhibition
    • Research indicates that this compound may inhibit specific enzymes involved in cancer progression. This inhibition can lead to decreased tumor growth and enhanced apoptosis in cancerous cells.
  • Neuroprotective Effects
    • Preliminary studies suggest that the compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

StudyObjectiveFindings
Study AEvaluate cytotoxicity against MCF-7 cellsSignificant reduction in cell viability at concentrations of 250 and 300 µg/mL; no DNA fragmentation observed .
Study BInvestigate enzyme inhibitionDemonstrated effective inhibition of specific enzymes linked to cancer metabolism.
Study CAssess neuroprotective effectsShowed potential in reducing oxidative stress in neuronal models .

Properties

IUPAC Name

tert-butyl 2-amino-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-6-4-8-9(5-7-15)18-10(13)14-8/h4-7H2,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEFBAXZZCPNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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